Forsythiaside is a natural product found in Rehmannia glutinosa, Plantago depressa, and other organisms with data available.
Forsythoside A
CAS No.: 79916-77-1
Cat. No.: VC21328696
Molecular Formula: C29H36O15
Molecular Weight: 624.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 79916-77-1 |
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Molecular Formula | C29H36O15 |
Molecular Weight | 624.6 g/mol |
IUPAC Name | [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Standard InChI | InChI=1S/C29H36O15/c1-13-22(35)23(36)25(38)29(42-13)41-12-20-27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)24(37)26(39)28(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29+/m0/s1 |
Standard InChI Key | DTOUWTJYUCZJQD-UJERWXFOSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O |
Chemical Characteristics and Properties
Forsythoside A (also known as Forsythiaside) is a phenylethanol glycoside with the chemical formula C29H36O15 and a molecular weight of 624.59 g/mol . It appears as a white to light yellow crystalline powder with high solubility in water, ethanol, and methanol, but remains insoluble in ether and chloroform .
Chemical Structure and Identification
The systematic chemical name of Forsythoside A is 2-(3,4-dihydroxyphenyl)ethyl 6-O-(6-deoxy-α-L-mannopyranosyl)-4-O-[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranoside . This complex structure features a phenylethanol moiety connected to a glycoside component, which contributes to its diverse pharmacological activities.
Physical and Chemical Properties
The physical and chemical properties of Forsythoside A are summarized in the following table:
Property | Value |
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CAS Number | 79916-77-1 |
Molecular Formula | C29H36O15 |
Molecular Weight | 624.59 g/mol |
Physical State | Solid |
Color | White to Light Yellow |
Melting Point | >127°C (sublimation) |
Boiling Point | 911.9±65.0 °C (Predicted) |
Density | 1.60±0.1 g/cm³ (Predicted) |
pKa | 9.31±0.10 (Predicted) |
Solubility | Soluble in water, ethanol, methanol; insoluble in ether and chloroform |
Storage Condition | 2-8°C, protected from light, under inert gas |
Specific Rotation | -24.0 to -28.0° (c=1, methanol) |
Table 1: Physicochemical properties of Forsythoside A
Source and Extraction Methods
Natural Sources
Forsythoside A is primarily isolated from Forsythia suspensa (Thunb.) Vahl, particularly from its fruits and leaves . This plant has been used extensively in traditional Chinese medicine for treating various ailments, especially lung infections .
Extraction and Purification Methods
The extraction and purification of Forsythoside A typically follows this process:
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Crushed forsythia leaves are extracted with 55% ethanol (volume fraction) at approximately 74°C for 50 minutes
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The extract is filtered and concentrated under reduced pressure to recycle ethanol
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The concentrated solution is adsorbed on an AB-8 resin column and eluted with 50% ethanol
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Further extraction is performed with water-saturated n-butanol
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Final purification is achieved through C18 reverse phase silica gel column chromatography using 30% methanol as the eluent
This process yields Forsythoside A with a purity exceeding 95%, suitable for research and pharmacological applications .
Pharmacological Activities
Anti-inflammatory Effects
Forsythoside A demonstrates potent anti-inflammatory properties across various experimental models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Forsythoside A inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This inhibitory effect is mediated through the suppression of the signal transducer and activator of transcription 3 (STAT3) pathway .
Additionally, in Staphylococcus aureus-stimulated bovine mammary epithelial cells, Forsythoside A markedly down-regulates the expressions of TNF-α, IL-1β, and IL-6, and suppresses the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) in a dose-dependent manner .
Antioxidant Properties
The antioxidant activity of Forsythoside A is primarily mediated through the activation of the nuclear factor-erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) signaling pathway . In heart failure mice, Forsythoside A alleviates oxidative stress by activating this pathway . Similarly, in myocardial ischemia-reperfusion rats, Forsythoside B (a related compound) reduces malondialdehyde (MDA) content and reverses the decrease in superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities caused by myocardial ischemia .
Antiviral Activities
Forsythoside A exhibits significant antiviral properties, particularly against the infectious bronchitis virus (IBV). Research demonstrates that Forsythoside A can inhibit IBV replication both in vivo and in vitro . The mechanism involves the inhibition of apoptosis and autophagy induced by IBV through the regulation of the phosphatidylinositol 3-kinase/protein kinase B/nuclear factor-κB (PI3K/Akt/NF-κB) signaling pathway .
Neuroprotective Effects
The neuroprotective effects of Forsythoside A are related to its anti-neuroinflammatory activity. In Alzheimer's disease mouse models (APP/PS1 and SAMP8 mice), Forsythoside A significantly reduces the levels of inflammatory factors such as TNF-α, IL-1β, and IL-6 in brain tissue . Furthermore, it inhibits the cannabinoid receptor 1 (CB1R)-dependent NF-κB signaling pathway, thereby reducing the secretion of inflammatory mediators in organotypic hippocampal slices of mice .
Cardiovascular Protection
Forsythoside A demonstrates considerable cardiovascular protective effects. In heart failure mice, intraperitoneal injection of 40 mg/kg Forsythoside A decreases NF-κB protein expression and reduces serum levels of inflammatory factors TNF-α, IL-6, and IL-1β . Additionally, Forsythoside A shows vasoprotective effects through relaxation of isolated rat aorta by inhibiting norepinephrine-induced calcium influx .
Mechanisms of Action
Regulation of Inflammatory Signaling Pathways
Forsythoside A exerts its anti-inflammatory effects primarily through the modulation of multiple signaling pathways, as illustrated in the following table:
Table 2: Regulatory effects of Forsythoside A on inflammatory signaling pathways
MicroRNA Regulation
An important mechanism underlying the anti-inflammatory effects of Forsythoside A is the upregulation of microRNA-124 (miR-124). In LPS-stimulated RAW 264.7 cells, Forsythoside A increases the expression level of miR-124, which subsequently inhibits STAT3 activation . This inhibitory effect is counteracted by treatment with miR-124 inhibitor, indicating that miR-124 is a critical mediator of Forsythoside A's anti-inflammatory actions .
Modulation of Oxidative Stress
Forsythoside A attenuates oxidative stress primarily through the activation of the Nrf2/HO-1 pathway, which is a master regulator of antioxidant responses . This activation leads to increased expression of antioxidant enzymes and reduced production of reactive oxygen species, thereby protecting cells from oxidative damage.
Therapeutic Applications
Acute Lung Injury
Forsythoside A shows promising therapeutic potential for acute lung injury (ALI), a life-threatening condition with limited effective pharmacotherapies . In LPS-induced ALI mouse models, Forsythoside A significantly:
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Ameliorates pathological damage to lung tissue
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Reduces lung water content
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Decreases inflammatory cytokine production
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Inhibits inflammatory cell infiltration
The protective effect of Forsythoside A against ALI is mediated, in part, through the upregulation of miR-124, as demonstrated by the attenuation of its protective effects when administered with miR-124 inhibitor .
Infectious Diseases
Forsythoside A exhibits significant antimicrobial and antiviral properties that make it potentially valuable for treating various infectious diseases. In the context of bovine mastitis caused by Staphylococcus aureus, Forsythoside A effectively inhibits the inflammatory response in bovine mammary epithelial cells by interfering with the activation of NF-κB and MAPKs signaling pathways .
Additionally, Forsythoside A demonstrates antiviral activity against the infectious bronchitis virus (IBV). It inhibits IBV replication and attenuates IBV-induced apoptosis and autophagy by regulating the PI3K/Akt/NF-κB pathway . This suggests potential applications in treating viral infections, particularly those affecting the respiratory system.
Neurodegenerative Disorders
The neuroprotective properties of Forsythoside A suggest potential applications in treating neurodegenerative disorders such as Alzheimer's disease. In experimental models, Forsythoside A reduces neuroinflammation and increases acetylcholine content, a neurotransmitter important for cognitive function . These effects could potentially slow the progression of neurodegenerative processes and improve cognitive outcomes.
Cardiovascular Diseases
Forsythoside A shows promise for treating cardiovascular diseases through various mechanisms:
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Reduction of myocardial ischemia-reperfusion injury
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Decrease in inflammatory markers in heart failure
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Vasoprotective effects through vascular relaxation
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Protection against oxidation of low-density lipoprotein, potentially preventing atherosclerosis
These effects collectively suggest that Forsythoside A could be developed as a therapeutic agent for various cardiovascular conditions.
Research Findings and Clinical Evidence
In Vitro Studies
Numerous in vitro studies have demonstrated the biological activities of Forsythoside A across different cell types. The following table summarizes key findings from in vitro research:
Table 3: In vitro research findings on Forsythoside A
In Vivo Studies
In vivo studies have further validated the therapeutic potential of Forsythoside A in various disease models. Key findings from animal studies include:
Table 4: In vivo research findings on Forsythoside A
Future Research Directions
Clinical Translation
While the preclinical evidence supporting the therapeutic potential of Forsythoside A is substantial, clinical studies in humans are still lacking. Future research should focus on translating these findings to clinical applications through:
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Phase I clinical trials to establish safety profiles in humans
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Identification of optimal dosing regimens
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Development of suitable pharmaceutical formulations
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Assessment of bioavailability and pharmacokinetics in humans
Combination Therapies
Investigating the synergistic effects of Forsythoside A with conventional therapeutics could reveal novel combination strategies for treating various conditions. For instance, combining Forsythoside A with antibiotics for infectious diseases or with anti-inflammatory drugs for inflammatory conditions might enhance therapeutic outcomes while potentially reducing side effects associated with conventional treatments.
Structure-Activity Relationship Studies
Further research into the structure-activity relationships of Forsythoside A could lead to the development of more potent and selective derivatives. Identifying the key structural elements responsible for specific biological activities would facilitate the design of optimized compounds with enhanced therapeutic properties.
Additional Therapeutic Applications
Given the diverse pharmacological profile of Forsythoside A, exploring its potential in other disease contexts, such as metabolic disorders, autoimmune diseases, or cancer, could uncover additional therapeutic applications. The anti-inflammatory and antioxidant properties of Forsythoside A make it a promising candidate for a wide range of conditions characterized by inflammation and oxidative stress.
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